molecular formula C16H15NO4 B1192545 Col050

Col050

Cat. No.: B1192545
M. Wt: 285.299
InChI Key: WSHALRPKABKQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Col050 is a low-foaming anionic surfactant identified as an ether carboxylic acid. This reagent exhibits good emulsification and dispersing properties, making it a subject of interest for research applications in formulating metalworking fluids, semi-synthetic and fully synthetic fluids, rolling emulsions, and fire-resistant hydraulic fluids (HFA-S). When neutralized with alkanolamines, it demonstrates good corrosion inhibition properties and minimizes copper and cobalt leaching. Its research utility is further enhanced by high stability against electrolytes and hard water, as well as good lime soap dispersing power. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All research must comply with relevant regional guidelines for good manufacturing practices (GMP) for starting materials .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.299

IUPAC Name

2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde

InChI

InChI=1S/C16H15NO4/c18-11-14-9-13(10-15(16(14)19)17(20)21)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,19H,4,7-8H2

InChI Key

WSHALRPKABKQJB-UHFFFAOYSA-N

SMILES

O=CC1=CC(CCCC2=CC=CC=C2)=CC([N+]([O-])=O)=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Col050;  Col-050;  Col 050

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Col050 belongs to a series of Col003 derivatives (Col049, this compound, Col051) with systematic variations in linker length. Below is a detailed comparison based on structural, functional, and inhibitory properties:

Table 1: Structural and Functional Comparison of Col003 Derivatives

Compound Linker Length Inhibitory Efficacy* Key Structural Features Proposed Binding Mechanism
Col049 Short Moderate Compact alkyl linker Limited hydrophobic interactions
This compound Intermediate High Balanced linker length Enhanced overlap with collagen site
Col051 Long Highest Extended alkyl linker Stronger hydrophobic engagement

*Inhibitory efficacy is ranked relative to collagen-Hsp47 interaction suppression in ER-based BRET assays .

Key Findings

Linker Length and Efficacy: Increasing linker length (Col049 < this compound < Col051) correlates with stronger inhibition. Col051, with the longest linker, achieves the highest potency, followed by this compound and Col049 .

Binding Interactions: Col049: Its short linker restricts hydrophobic interactions with Hsp47, reducing binding stability .

Therapeutic Potential: this compound’s balanced properties make it a promising lead compound for fibrosis treatment. However, Col051’s superior efficacy suggests it may require formulation adjustments to mitigate solubility issues .

Q & A

Basic: How to design a reproducible experimental protocol for synthesizing Col050?

Methodological Answer:

  • Step 1: Define purity criteria and characterization methods (e.g., NMR, HPLC) based on intended application .
  • Step 2: Optimize reaction conditions (temperature, solvent, catalyst) using fractional factorial design to minimize variables .
  • Step 3: Include internal controls (e.g., known reference compounds) and document deviations in supplementary materials .
  • Step 4: Validate reproducibility through triplicate trials under identical conditions, reporting mean yields and standard deviations .

Basic: What statistical methods are recommended for analyzing dose-response data in this compound bioactivity assays?

Methodological Answer:

  • Approach: Use non-linear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values.
  • Validation: Apply ANOVA for inter-group comparisons and Tukey’s post-hoc test to address multiple comparisons .
  • Reporting: Include confidence intervals, R² values, and raw data in tabular format as supplementary material .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Step 1: Conduct meta-analysis of existing studies to identify confounding variables (e.g., pharmacokinetic factors, metabolic stability) .
  • Step 2: Design follow-up experiments using isotopic labeling to track this compound metabolism in vivo .
  • Step 3: Apply systems biology modeling to integrate multi-omics data (proteomics, transcriptomics) and identify off-target effects .
  • Ethics Note: Ensure animal studies adhere to ARRIVE guidelines for transparency .

Advanced: What interdisciplinary approaches can validate this compound’s mechanism of action in heterogeneous cell populations?

Methodological Answer:

  • Method 1: Combine single-cell RNA sequencing with high-content imaging to map this compound’s spatial and transcriptional effects .
  • Method 2: Use CRISPR-Cas9 knockouts to isolate target pathways and validate specificity via rescue experiments .
  • Data Integration: Employ machine learning (e.g., random forest classifiers) to distinguish primary vs. secondary effects in multi-dimensional datasets .

Basic: How to ensure ethical compliance when collecting human tissue samples for this compound toxicity studies?

Methodological Answer:

  • Protocol: Obtain informed consent with explicit disclosure of this compound’s experimental status and potential risks .
  • Data Anonymization: Use double-blind coding for samples and restrict access to identifiable metadata .
  • Review: Submit protocols to institutional review boards (IRBs) before initiating studies, including contingency plans for adverse events .

Advanced: What strategies mitigate bias in longitudinal studies assessing this compound’s therapeutic efficacy?

Methodological Answer:

  • Design: Implement randomized block designs to control for covariates (age, comorbidities) .
  • Blinding: Use third-party data analysts unaware of treatment groups to interpret results .
  • Bias Testing: Apply sensitivity analysis (e.g., E-value estimation) to quantify unmeasured confounding impacts .

Basic: How to structure a research proposal for this compound grants, balancing innovation and feasibility?

Methodological Answer:

  • Section 1: Clearly define hypotheses using PICOT (Population, Intervention, Comparison, Outcome, Time) framework .
  • Section 2: Justify methodology with pilot data or computational simulations (e.g., molecular docking for target prediction) .
  • Section 3: Include a Gantt chart with milestones for synthesis, validation, and peer review phases .

Advanced: Which computational tools are optimal for predicting this compound’s physicochemical properties?

Methodological Answer:

  • Toolkit: Use Schrödinger’s QikProp for logP and solubility predictions, validated against experimental data .
  • Validation: Compare results across multiple platforms (e.g., ChemAxon, MOE) to assess algorithmic consistency .
  • Limitations: Address force field approximations in molecular dynamics simulations via free energy perturbation (FEP) studies .

Data Reporting Standards (Based on )

Data Type Format Supplemental Requirements
Synthetic ProceduresStep-by-step protocolsNMR spectra (PDF), HPLC chromatograms
Biological AssaysDose-response curvesRaw absorbance/fluorescence values (Excel)
Computational ModelsInput/output filesSoftware version, parameter settings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Col050
Reactant of Route 2
Col050

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.